2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a thiazole ring substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with a chloroacetamide moiety. Its molecular formula is C₁₃H₁₂ClN₂O₃S, with a molecular weight of 316.76 g/mol. This compound has garnered interest due to its structural similarity to bioactive thiazole derivatives, particularly in modulating enzymatic pathways such as cyclooxygenase (COX) isoforms .
Key structural attributes include:
- Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen, known for enhancing pharmacological activity.
- 2,5-Dimethoxyphenyl substitution: Electron-donating methoxy groups influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-18-8-3-4-11(19-2)9(5-8)10-7-20-13(15-10)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOORQMYSUAQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Common solvents used are ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and the dimethoxyphenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Research and Practical Considerations
- Supply Status : The target compound is listed as discontinued by suppliers (e.g., CymitQuimica), limiting accessibility for further studies .
- Therapeutic Potential: Structural optimization (e.g., introducing sulfonyl or hydrazinyl groups) could improve selectivity and solubility, as seen in derivatives from and .
Biological Activity
2-Chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS Number: 91402-37-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C13H13ClN2O3S
- Molecular Weight : 312.77 g/mol
- CAS Number : 91402-37-8
Biological Activity Overview
Research has indicated that compounds similar to 2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study characterized various N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results showed that compounds with halogenated substituents on the phenyl ring displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |
|---|---|---|---|
| 2-Chloro-N-[4-(dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | Effective (MRSA) | Less effective | Moderate |
| N-(4-chlorophenyl) chloroacetamide | Highly effective | Moderate | Low |
Anticancer Activity
Thiazole derivatives have been documented for their anticancer properties. Research indicates that the thiazole moiety is critical for cytotoxic activity against various cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring demonstrated significant inhibition of cell proliferation in cancer models .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of thiazole derivatives, certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was linked to increased activity .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat Cells |
| Compound B | 1.98 ± 1.22 | A-431 Cells |
| 2-Chloro-N-[4-(dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is significantly influenced by their structural features. Research suggests that the presence and position of substituents on the phenyl ring affect lipophilicity and membrane permeability, which are crucial for antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
